molecular formula C13H15N5O B12639015 1-(2-(Azidomethyl)-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole CAS No. 918812-47-2

1-(2-(Azidomethyl)-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B12639015
CAS No.: 918812-47-2
M. Wt: 257.29 g/mol
InChI Key: JLBYXVFKGSTPPG-UHFFFAOYSA-N
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Description

1-(2-(Azidomethyl)-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by the presence of an azidomethyl group, a methoxyphenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Azidomethyl)-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution using methoxybenzene and a suitable electrophile.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Azidomethyl)-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Properties

Recent studies indicate that pyrazole derivatives exhibit significant anticancer activities. Research has shown that compounds with pyrazole scaffolds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specifically, 1-(2-(Azidomethyl)-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole has been evaluated for its ability to inhibit hypoxia-inducible factor 1-alpha (HIF-1α), which is crucial in tumor metastasis and angiogenesis .

Anti-inflammatory Effects

Pyrazole derivatives have also been noted for their anti-inflammatory properties. Studies demonstrate that they can reduce inflammation markers in various disease models, making them potential candidates for treating inflammatory disorders .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is being explored, particularly against resistant strains of bacteria and fungi. Pyrazole derivatives have shown efficacy in inhibiting the growth of various pathogens, suggesting a promising avenue for development as new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer effects of pyrazole derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant reductions in viability observed at higher concentrations. The mechanism was linked to HIF-1α inhibition and subsequent apoptosis induction .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of this compound. In vitro assays demonstrated that it significantly reduced the levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests its potential use in treating conditions characterized by chronic inflammation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction in cytokine levels
AntimicrobialEfficacy against resistant strains

Mechanism of Action

The mechanism of action of 1-(2-(Azidomethyl)-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In bioorthogonal chemistry, the azide group can undergo click reactions with alkynes, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling and tracking biomolecules in living systems .

Comparison with Similar Compounds

Uniqueness: 1-(2-(Azidomethyl)-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole is unique due to the combination of its azidomethyl, methoxyphenyl, and pyrazole moieties. This combination imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for specialized applications in materials science and chemical biology .

Biological Activity

1-(2-(Azidomethyl)-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole is a compound that belongs to the pyrazole family, known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their pharmacological potential, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. This article focuses on the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H15N5O. The structure includes a pyrazole ring substituted with an azidomethyl group and a methoxy group, which may influence its biological activity.

Biological Activity Overview

The biological activities of pyrazole derivatives are attributed to their ability to interact with various biological targets. The specific compound has shown promise in several areas:

  • Antimicrobial Activity : Studies indicate that pyrazole derivatives can exhibit significant antimicrobial effects against various bacterial strains. For example, compounds with similar structures have demonstrated efficacy against Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Research has highlighted the potential of pyrazole derivatives in cancer treatment. A study found that certain pyrazoles inhibited the growth of cancer cell lines such as A549 (lung cancer) and K-562 (leukemia) with IC50 values in the low micromolar range .
  • Anti-inflammatory Effects : Pyrazole compounds have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their mechanisms of action:

  • Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit cell proliferation in various cancer cell lines. The most potent compound showed an IC50 value of 0.07 μM against EGFR kinase, suggesting its potential as an anticancer agent .
  • Antimicrobial Evaluation : In a recent study, a library of pyrazole compounds was screened for antimicrobial activity. The results showed that several compounds exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
  • Anti-inflammatory Mechanism : Research indicated that certain pyrazoles could inhibit the production of pro-inflammatory cytokines in vitro. This was demonstrated through assays measuring the levels of TNF-alpha and IL-6 in treated macrophages .

Data Table: Summary of Biological Activities

Biological ActivityTargetIC50/EffectivenessReference
AntimicrobialE. coli0.5 - 8 µg/mL
AnticancerA5490.07 µM
Anti-inflammatoryCOX enzymesInhibition observed

Properties

CAS No.

918812-47-2

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

IUPAC Name

1-[2-(azidomethyl)-4-methoxyphenyl]-3,5-dimethylpyrazole

InChI

InChI=1S/C13H15N5O/c1-9-6-10(2)18(16-9)13-5-4-12(19-3)7-11(13)8-15-17-14/h4-7H,8H2,1-3H3

InChI Key

JLBYXVFKGSTPPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)OC)CN=[N+]=[N-])C

Origin of Product

United States

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